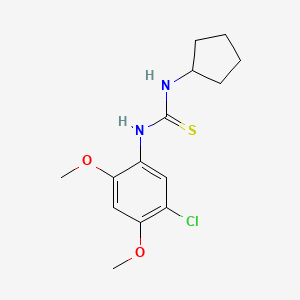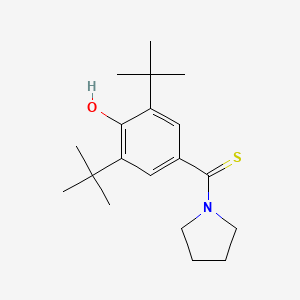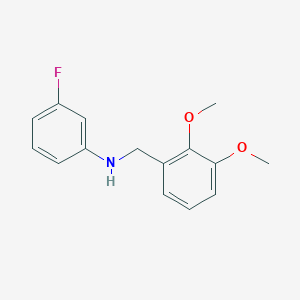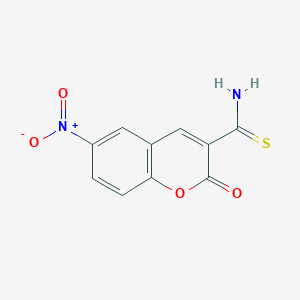
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25I-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, 25I-NBOMe has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
作用機序
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. When (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine binds to the receptor, it alters the activity of neurons in the brain, leading to the hallucinogenic effects of the drug. The exact mechanism of action of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine is not fully understood, but it is thought to involve changes in the levels of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine are not well understood, but studies have suggested that the drug may have a range of effects on the brain and body. These include changes in perception, mood, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. Some users have reported experiencing intense hallucinations, paranoia, and anxiety after taking the drug.
実験室実験の利点と制限
One advantage of using (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor and its effects on the brain. However, the use of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine in lab experiments is limited by its potential for abuse and the difficulty of synthesizing the drug. Researchers must take precautions to ensure that the drug is used safely and responsibly.
将来の方向性
There are several future directions for research on (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine. One area of interest is the development of new drugs that target the 5-HT2A receptor, with the aim of producing safer and more effective hallucinogens. Another area of research is the development of new methods for synthesizing (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine and other phenethylamines, which could lead to new insights into the chemistry of these compounds. Finally, further studies are needed to better understand the biochemical and physiological effects of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine, as well as its potential for abuse and addiction.
合成法
The synthesis of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine involves several steps, including the reaction of 2C-I with 2-methoxy-5-methylbenzaldehyde to form an intermediate compound. This is then reacted with 1-naphthylmethylamine to produce the final product. The synthesis of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
科学的研究の応用
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine has been used in scientific research to study the 5-HT2A receptor and its role in hallucinogenic effects. One study found that (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine had a higher affinity for the 5-HT2A receptor than other hallucinogenic compounds, such as LSD and psilocybin. This suggests that (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine may be a useful tool for studying the receptor and its effects on the brain.
特性
IUPAC Name |
2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-10-11-19(21-2)18(12-14)20-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJUZKCPIACDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5729209.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)
![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)







